Manthine

Description

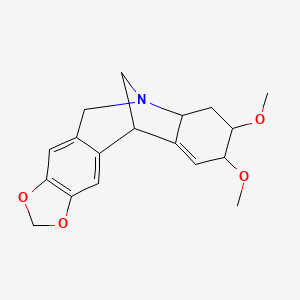

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |

InChI |

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |

InChI Key |

RCRQUNONAXMKLF-UHFFFAOYSA-N |

SMILES |

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

Canonical SMILES |

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

Synonyms |

manthine |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Manthine and Its Analogues

Total Synthesis Methodologies for Manthine

Total synthesis provides a route to access manthine independently of its natural isolation, allowing for the preparation of potentially larger quantities and the design of novel analogues.

Multi-Step Synthetic Routes and Stereoselective Approaches

The total synthesis of (-)-manthine has been reported, involving multi-step procedures. One such synthesis involved over 18 steps. nih.gov Another total synthesis by Sha and coworkers utilized a 24-step procedure starting from commercially available quinic acid. nih.gov These multi-step routes often require careful control of stereochemistry to achieve the correct configuration of the numerous stereocenters present in the manthine structure. Stereoselective approaches are crucial in the synthesis of complex natural products like manthine to ensure the formation of the desired enantiomer or diastereomer. researchgate.netresearchgate.netmdpi.comnih.gov These methods often involve the use of chiral catalysts, auxiliaries, or reagents to direct the stereochemical outcome of key reactions. researchgate.netmdpi.com

Key Reaction Mechanisms and Strategies in Manthine Total Synthesis

While specific detailed mechanisms for every step of manthine total synthesis are extensive and vary depending on the chosen route, general strategies in complex molecule synthesis often involve the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and stereocontrol. researchgate.netelsevier.com Reactions such as the Mannich reaction, which involves the condensation of an amine, a carbonyl compound, and a nucleophile to form a β-amino carbonyl compound, are fundamental tools in the synthesis of nitrogen-containing natural products and can be employed to construct parts of the manthine skeleton. numberanalytics.comnumberanalytics.com Strategies for optimizing reaction yields and selectivity in multi-step syntheses include the careful selection of reaction conditions (temperature, solvent, pH), and the use of catalysts or additives. numberanalytics.com

Semisynthetic Transformations and Rearrangement Chemistry

Semisynthetic approaches offer an alternative strategy, leveraging the natural abundance of structurally related alkaloids, such as haemanthamine (B1211331), to synthesize manthine through chemical transformations and rearrangements. nih.govresearchgate.netnih.gov This can be a more efficient route compared to lengthy total synthesis, especially when the precursor alkaloid is readily available in multigram quantities. nih.govnih.gov

Conversion of Haemanthamine-Type Skeletons to Montanine-Type Scaffolds

A significant semisynthetic route to manthine involves the rearrangement of the haemanthamine-type skeleton to the montanine-type scaffold. nih.govresearchgate.netnih.gov This transformation was first reported in 1960 and has been recognized as an elegant route for producing montanine-type alkaloids in higher amounts compared to their total synthesis. nih.govresearchgate.net The conversion typically involves an intramolecular rearrangement. researchgate.net For example, the rearrangement of haemanthamine to manthine has been achieved through mesylation followed by the addition of sodium methoxide (B1231860) as a nucleophile. researchgate.net The mechanism involves the intramolecular nucleophilic attack of the electron-rich aromatic moiety onto an activated C11-hydroxyl group to form a new carbon-carbon bond, leading to the montanine-type skeleton. nih.govtxst.edu

Influence of Reaction Conditions (e.g., Halogenating Agents, Nucleophiles) on Rearrangements

The rearrangement of the haemanthamine skeleton to the montanine (B1251099) skeleton can be influenced by reaction conditions, including the choice of halogenating agents and nucleophiles. researchgate.nettxst.edu Unexpected rearrangements of the haemanthamine skeleton to a montanine skeleton have been reported in the presence of different halogenating agents such as thionyl chloride (SOCl2), thionyl bromide, and diethylaminosulfur trifluoride (DAST). researchgate.net The presence and nature of a nucleophile also play a crucial role in directing the outcome of the rearrangement. txst.edumdpi.com For instance, conducting the reaction without the addition of an external nucleophile can result in chlorine-containing derivatives, where the liberated chloride acts as the nucleophile. txst.edu Alternatively, running the reaction at a lower temperature followed by the addition of a nucleophilic species allows for the preparation of various C2-substituted montanine-type synthetic derivatives. txst.edu The addition of methoxide, for example, leads to the formation of manthine. nih.govtxst.edu The absence of a strong nucleophile can lead to intramolecular nucleophilic attack by a hydroxyl group onto an iodonium (B1229267) ion. mdpi.com Rearrangement reactions involving carbocation intermediates can be influenced by factors that stabilize the carbocation, such as the migration of a hydride or alkyl group. masterorganicchemistry.commasterorganicchemistry.com Nucleophilic substitution reactions, which can be part of rearrangement pathways, are affected by the nature of the nucleophile, the leaving group, and the solvent. youtube.commasterorganicchemistry.commsu.edumasterorganicchemistry.comquora.com

Synthesis of Manthine Derivatives and Analogues

The synthesis of manthine derivatives and analogues is important for exploring their potential biological activities and establishing structure-activity relationships. researchgate.netmdpi.com Utilizing the skeletal rearrangement of haemanthamine provides a convenient route for preparing a series of synthetic analogues of montanine-type alkaloids. nih.govtxst.edu These derivatives can differ in substituents at various positions, such as C2, N5, C6, C7, and C10. txst.edu The rearrangement reaction has been shown to proceed with various nucleophiles, including oxygen-based, halogen-based, primary amines, and nucleophilic heterocycles, allowing for the introduction of diverse functional groups at the C2 position. txst.edu Structural modifications of the montanine skeleton have also been explored through reactions like acylation of hydroxyl groups. mdpi.com

Strategies for Chemical Derivatization at Specific Positions (e.g., C2, C7, C10)

Derivatization of manthine and its analogues often involves modifying specific positions on the core structure. Strategies for chemical derivatization at positions like C2, C7, and C10 have been explored.

C2 Derivatization: Various C2-substituted derivatives can be prepared, often through the rearrangement of the haemanthamine ring using different nucleophiles nih.govmdpi.com. For example, derivatives with ethanol, allyl alcohol, and propargyl alcohol at C2 have been synthesized mdpi.com. Substitution of the hydroxyl group at C2 with benzylamine (B48309) has also been reported mdpi.com. Indole and pyrrole (B145914) groups have been introduced at C2 using appropriate reaction conditions mdpi.com. Manthine itself contains a methoxy (B1213986) group at the C2 position nih.gov.

C7 and C10 Derivatization: The aromatic positions C7 and C10 on the ring B of the montanine-type skeleton have also been targets for derivatization semanticscholar.orgnih.gov. However, studies have indicated that derivatization at these positions can lead to a loss of certain biological activities, such as antiproliferative activity semanticscholar.orgnih.govmdpi.com. Despite the electron-rich nature of these aromatic sites, attempts at direct iodination at C7 and/or C10 in related alkaloids like haemanthamine have sometimes resulted in unexpected ring-closing reactions instead of aromatic substitution ulb.ac.be.

Impact of Substituent Introduction on Molecular Architecture

The introduction of different substituents at specific positions significantly impacts the molecular architecture of manthine analogues, which in turn influences their properties.

C7 and C10 Substituents: Modifications at the aromatic C7 and C10 positions on ring B have been shown to be critical semanticscholar.orgnih.govmdpi.com. The substitution pattern on this aromatic ring appears to be important for maintaining biological activity semanticscholar.orgnih.gov. Derivatization at these positions has been linked to a loss of antiproliferative activity, suggesting that the electronic and steric properties in this region of the molecule are sensitive to change semanticscholar.orgnih.govmdpi.com.

Nitrogen Quaternization: Quaternization of the nitrogen atom in manthine analogues has been shown to result in inactive compounds nih.govmdpi.com. This suggests that the charge and altered electronic environment around the nitrogen significantly impact the molecule's ability to interact with biological targets or cross cell membranes nih.govmdpi.com.

Molecular and Cellular Mechanisms of Action in in Vitro Systems

Investigation of Manthine's Cellular Effects in Experimental Models

Experimental models, primarily cultured cancer cell lines, have been utilized to investigate the cellular effects of Manthine. These studies provide insights into its potential as an antiproliferative agent.

Manthine has demonstrated significant in vitro growth inhibitory effects on a panel of cancer cell lines. Studies have evaluated its antiproliferative properties using assays such as the MTT colorimetric assay, which measures metabolic activity as an indicator of viable cells. nih.govsigmaaldrich.com Manthine showed strong growth inhibitory effects on several cell lines, including both apoptosis-resistant and apoptosis-sensitive types. nih.govresearchgate.netsemanticscholar.org

The mean concentration required to reduce the viability of cells by 50% (GI₅₀ or IC₅₀ values) after a 72-hour treatment has been determined for Manthine against various cell lines. nih.gov Manthine was identified as exhibiting notable activity with single-digit GI₅₀ values across a panel of cell lines, including glioblastoma U373 cells. nih.gov

Here is a summary of reported in vitro growth inhibitory effects of Manthine:

| Compound | Cell Line | Sensitivity to Apoptosis | GI₅₀ (µM) | Assay Method | Citation |

| Manthine | A549 | Resistant | 3 | MTT | nih.gov |

| Manthine | SKMEL-28 | Resistant | Not specified | MTT | nih.gov |

| Manthine | U373 | Resistant | Not specified | MTT | nih.gov |

| Manthine | MCF7 | Sensitive | Not specified | MTT | nih.gov |

| Manthine | Hs683 | Sensitive | Not specified | MTT | nih.gov |

| Manthine | B16F10 | Sensitive | Not specified | MTT | nih.gov |

| Manthine | Various (panel of six) | Both | Mean 3.7 | MTT | thieme-connect.com |

Note: Specific GI₅₀ values for all cell lines in the panel were not available in the provided snippets, except for A549 and the mean value across the panel.

A key finding in the investigation of Manthine's cellular effects is its activity against cancer cell lines with differing sensitivities to apoptosis. Manthine has shown strong in vitro growth inhibitory effects on apoptosis-resistant cancer cell lines, such as A549 (non-small cell lung cancer), SKMEL-29 (melanoma), and U373 (glioblastoma). researchgate.netsemanticscholar.org Concurrently, it also demonstrated activity against apoptosis-sensitive cell lines, including MCF7 (breast adenocarcinoma), Hs683 (anaplastic oligodendroglioma), and B16F10 (melanoma). nih.govsemanticscholar.org Analysis of the data suggests that active derivatives, including Manthine, displayed comparable potencies in both apoptosis-resistant and sensitive cell types, indicating their potential to overcome apoptosis resistance. nih.gov This suggests that Manthine may act through mechanisms capable of inducing cell death even in cells that are typically unresponsive to pro-apoptotic stimuli. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.org This is crucial for identifying key structural features responsible for desired effects and for the rational design of more potent or selective compounds. gardp.orgwikipedia.org

Influence of Stereochemistry and Substituent Patterns on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its interaction with biological targets and thus its activity. nih.govnih.govlibretexts.org Different stereoisomers of a compound can exhibit vastly different biological effects. nih.govnih.gov Similarly, the pattern and nature of substituents on a molecule's core structure play a crucial role in its activity. rsc.orgmdpi.com

While detailed SAR studies specifically on Manthine's stereochemistry and substituent patterns are not extensively provided, research on synthetic analogues of Montanine-type alkaloids has begun to explore these aspects. For instance, studies on Montanine (B1251099) analogues suggest that a small substituent at the C2 position might be preferred for antiproliferative activity. nih.gov The configuration at the α-C2 position in certain analogues did not appear critical for activity. nih.gov Further research is needed to fully delineate the impact of stereochemistry and substituent patterns on Manthine's specific activities.

Analytical Methodologies for Manthine Research and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatography is a cornerstone for the separation of Manthine from complex mixtures, such as plant extracts or synthetic reaction media. The choice of technique depends on the scale and purpose of the separation, from initial purification to final polishing.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of Amaryllidaceae alkaloids, including those of the montanine (B1251099) type like Manthine. The method's high resolution and sensitivity make it suitable for both quantitative analysis and semi-preparative isolation.

Detailed research findings indicate that reversed-phase HPLC is commonly employed for the separation of these alkaloids. A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of a wide range of alkaloids present in a sample. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the aromatic moiety in Manthine allows for strong absorbance in the UV region.

For the quantitative determination of related Amaryllidaceae alkaloids, HPLC methods are developed and validated for parameters such as linearity, sensitivity, precision, and accuracy. Calibration curves typically demonstrate good linearity (with correlation coefficients, r² > 0.99) over a specific concentration range.

| Parameter | Typical Conditions for Amaryllidaceae Alkaloid Analysis |

| Column | Reversed-phase C18 (e.g., Symmetry®, Phenomenex®) |

| Mobile Phase A | Aqueous buffer (e.g., 1% Ammonium Acetate, pH 6.6; 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV/DAD |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential technique for the analysis of thermally stable and volatile compounds. For Amaryllidaceae alkaloids, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. The technique is particularly useful for creating alkaloid profiles of plant extracts.

Prior to analysis, alkaloids may sometimes be derivatized to increase their volatility, although many Amaryllidaceae alkaloids can be analyzed directly. The separation is achieved on a capillary column, typically with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5). A programmed temperature gradient is employed to elute the compounds based on their boiling points and interaction with the stationary phase. Helium is the most commonly used carrier gas. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

| Parameter | Typical Conditions for Amaryllidaceae Alkaloid Analysis |

| Column | HP-5MS, DB-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Initial temp 100°C, ramp to 180°C, then ramp to 300°C |

| Injection Mode | Splitless or Split (e.g., 1:15 ratio) |

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions during the synthesis of Manthine and for the preliminary analysis of fractions during purification. nih.gov

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel 60 F254. core.ac.uk The plate is then developed in a sealed chamber containing an appropriate solvent system. The choice of eluent is critical and is selected to achieve good separation between the starting materials, intermediates, and the desired product. After development, the separated spots are visualized. Since Manthine contains a chromophore, it can often be seen under UV light (at 254 nm). core.ac.uk For enhanced visualization, especially for alkaloids, specific staining reagents are used. Dragendorff's reagent is a classic choice for detecting alkaloids, typically producing orange or reddish-brown spots. core.ac.uknih.gov

Preparative TLC, using thicker silica layers, can also be employed for the purification of small quantities of Manthine. core.ac.uk After separation, the band corresponding to the product is scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent.

Hyphenated Techniques for Enhanced Resolution and Identification

To overcome the limitations of individual analytical methods and to gain more comprehensive information, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers. These "hyphenated" techniques are vital for the unambiguous identification of Manthine in complex samples.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry. This technique has been instrumental in the analysis of alkaloid profiles in various plant species known to contain montanine-type compounds. nih.govthieme-connect.com

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization method used, where high-energy electrons (typically at 70 eV) bombard the molecules, causing them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the molecular ion peak (if present) and a series of fragment ions. The fragmentation pattern of Manthine and related alkaloids provides crucial structural information that aids in their identification, often by comparison to mass spectral libraries or previously reported data. nih.gov

| Parameter | Typical GC-MS Settings for Amaryllidaceae Alkaloids |

| GC System | Agilent 7890A or similar |

| MS Detector | Agilent 5975 inert MSD or similar |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-600 |

| Ion Source Temp. | 230 °C |

| GC Column & Prog. | As per Section 6.1.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly utilizing tandem mass spectrometry, is a highly sensitive and specific technique for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. It is a gold standard for the quantitative analysis of trace amounts of compounds in complex biological matrices. nih.gov

Based on a comprehensive review of scientific databases and available literature, the chemical compound "Manthine" is a recognized molecule with the chemical formula C18H21NO4. However, there is a notable absence of published research specifically detailing the analytical methodologies for its characterization and quantification.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the spectroscopic methods, green analytical chemistry, and other specified analytical aspects of "Manthine" as requested. Generating such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable scientific information.

While general principles of analytical chemistry can be applied to hypothetical scenarios involving Manthine, the absence of specific research findings, data tables, and detailed experimental results for this particular compound prevents the creation of the thorough and evidence-based article outlined in the instructions.

For a comprehensive understanding of the requested analytical techniques, it is recommended to consult literature on similar classes of organic compounds, such as alkaloids or other complex nitrogen-containing molecules, for which extensive research on analytical methodologies has been published.

Computational and Theoretical Studies on Manthine

Molecular Modeling and Simulation of Manthine Structure and Interactions

Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and how they interact with other molecules or biological targets. These methods can range from atomistic simulations to coarse-grained models, depending on the system size and the properties being investigated. github.iocecam.org Molecular dynamics (MD) simulations, for instance, can provide information about conformational changes, protein-ligand interactions, and thermodynamic properties like binding energies. github.ioresearchgate.net Reducing the computational cost of nonbonded interactions is crucial for simulating large systems over extended periods. researchgate.net While the provided search results discuss molecular modeling and simulation in a general context and for other compounds cecam.orgresearchgate.netfrontiersin.orgissaasphil.org, specific studies detailing the molecular modeling and simulation of Manthine's structure and interactions were not found in the provided snippets. However, the principles of molecular modeling, including the use of potential energy functions to calculate forces and predict atomic movements over time, are broadly applicable to organic molecules. github.io

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.govaspbs.com These methods can provide details about properties like frontier molecular orbitals (HOMO and LUMO), atomic charges, electrostatic potential, polarizability, and ionization potential, which are related to a molecule's reactivity. mdpi.com The Fukui function, for example, is a descriptor derived from quantum chemical calculations that helps describe the reactivity of molecules by indicating the preferred sites for electrophilic or nucleophilic attack. mdpi.com Quantum mechanics and information theory provide a basis for determining electronic structure and understanding chemical behavior. mdpi.com While the search results highlight the application of these methods to various systems, including metal oxide clusters and hydrated ions nih.govd-nb.info, specific quantum chemical calculations focused solely on Manthine's electronic structure and reactivity were not explicitly found in the provided snippets. However, the methodologies described, such as DFT and the analysis of frontier orbitals and electrostatic potential, are standard approaches that could be applied to Manthine to understand its electronic properties and predict its reactive centers. mdpi.commdpi.com

In Silico Prediction of Molecular Mechanisms and Binding Sites

In silico methods, including molecular docking and molecular dynamics simulations, are widely used to predict molecular mechanisms and identify binding sites, particularly in the context of drug discovery and understanding biological interactions. issaasphil.orgmdpi.comnih.gov These methods can help predict how a small molecule like Manthine might bind to a target protein or other biological molecule and identify the key residues involved in the interaction. issaasphil.orgmdpi.comnih.gov Template-based and pocket-based methods are used for binding site prediction, leveraging structural similarity or geometric and energetic properties of potential binding pockets. mdpi.com Sequence-based methods, often relying on residue conservation, can also be employed. mdpi.com Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, while MD simulations can confirm the stability of the resulting complex and provide insights into binding free energy. issaasphil.org Hot-spot residues, which contribute significantly to binding free energy, can be identified through these in silico approaches. frontiersin.orgissaasphil.org Although the search results discuss in silico prediction of binding sites and mechanisms for other compounds and targets frontiersin.orgissaasphil.orgnih.govmdpi.com, specific studies detailing the in silico prediction of Manthine's molecular mechanisms or binding sites were not present in the provided information. The general principles and techniques described, however, are applicable for investigating potential interactions of Manthine with biological targets if such studies were to be conducted.

Application of Machine Learning and Artificial Intelligence in Structure Elucidation

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry, including for tasks such as molecular property prediction and reaction modeling. arxiv.org In the context of structure elucidation, AI and ML, particularly deep learning, are being explored to interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, to determine molecular structures. mdpi.comnih.govcsic.esfrontiersin.org Computer-aided structure elucidation (CASE) systems leverage algorithms, databases, and AI to automate and enhance this process. mdpi.com ML algorithms can be used for computational NMR prediction, and ML-inspired methods can correlate experimental and calculated NMR data to facilitate structure elucidation. csic.esfrontiersin.org Transformer architectures and convolutional neural networks are being developed to predict molecular structures directly from 1D NMR spectra. nih.gov While the search results highlight the significant advancements and applications of AI and ML in structure elucidation of small molecules based on spectroscopic data mdpi.comnih.govcsic.esfrontiersin.org, no specific application of these techniques for the structure elucidation of Manthine was found in the provided snippets. The general progress in this field suggests that AI and ML could potentially be applied to Manthine, particularly if complex spectroscopic data were available and required advanced computational analysis for structural confirmation or refinement.

Future Directions in Manthine Research

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

Understanding the complete biosynthetic pathway of Manthine is a critical area for future investigation. While some aspects of natural product biosynthesis, such as those in mint for monoterpenoids or in Basidiomycota fungi, have seen significant progress in identifying genes and enzymes, the specific pathway for Manthine may still hold undiscovered elements frontiersin.orgrsc.org. Research will likely focus on identifying the full complement of genes and enzymes responsible for catalyzing each step of Manthine formation in its natural source. This could involve employing techniques such as genomics, transcriptomics, and proteomics to pinpoint candidate genes and then biochemically characterizing the proteins they encode to confirm their enzymatic activity within the pathway. Elucidating these undiscovered components is crucial for potentially enabling heterologous production or engineered biosynthesis of Manthine in the future nih.govmdpi.com.

Exploration of Novel Synthetic Routes and Stereoselective Strategies

Developing efficient and stereoselective synthetic routes to Manthine remains an important goal for future research. Achieving high stereoselectivity is often a significant challenge in organic synthesis, particularly for complex molecules like alkaloids researchgate.net. While some synthetic strategies for related Amaryllidaceae alkaloids like pancracine (B1215033) and brunsvigine (B1208202) have been explored, including stereoselective construction of key frameworks, novel approaches are needed for Manthine specifically researchgate.netacs.orgmdpi.com. Future work will likely explore innovative synthetic methodologies, potentially utilizing biocatalysis or new catalytic systems, to achieve improved yields and precise control over the stereochemistry of the Manthine molecule researchgate.nettjnpr.org. The aim is to develop scalable and environmentally friendly synthetic routes that can provide access to Manthine for further research and potential applications.

Comprehensive Characterization of Molecular Mechanisms Beyond Cytotoxicity

While cytotoxicity has been noted as a biological activity associated with certain compounds, including some natural products and synthetic agents, a comprehensive understanding of Manthine's molecular mechanisms requires investigation beyond this aspect mdpi.comnih.govclinsurgeryjournal.com. Future research should aim to fully characterize how Manthine interacts with biological systems at a molecular level. This includes identifying specific protein targets, deciphering affected signaling pathways, and understanding its influence on various cellular processes researchgate.netuniversiteitleiden.nl. Techniques such as target identification assays, pathway analysis, and studies on cellular responses will be essential to build a complete picture of Manthine's biological activities and potential therapeutic relevance nih.gov.

Development of Advanced Analytical Platforms for Microscale Analysis

The analysis of Manthine, especially in complex biological matrices or when dealing with limited sample quantities, necessitates the development of advanced analytical platforms. Current analytical toolboxes can face difficulties with limited biological samples uninet.edu. Future research will focus on developing highly sensitive and specific microscale analytical techniques. This could involve the refinement of hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) or the application of microfluidic devices for enhanced separation and detection uninet.edu. The goal is to enable accurate and efficient analysis of Manthine even at very low concentrations or in small-volume samples, which is crucial for pharmacokinetic studies, biological activity assessments, and understanding its distribution in biological systems.

Integration of Omics Technologies to Understand Cellular Responses

Integrating various omics technologies presents a powerful avenue for future Manthine research to gain a holistic understanding of cellular responses. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide large-scale data on the molecular components of a biological system nih.govquanticate.comhumanspecificresearch.orgfrontiersin.org. By applying these technologies to cells or organisms treated with Manthine, researchers can simultaneously assess changes in gene expression, protein levels, and metabolic profiles nih.govquanticate.comhumanspecificresearch.org. Integrating these diverse datasets through multi-omics analysis can reveal complex interactions and pathways affected by Manthine treatment, providing deeper insights into its mechanisms of action and potential effects on cellular function nih.govhumanspecificresearch.org. This approach can help identify biomarkers of response or resistance and uncover unforeseen biological effects quanticate.com.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Manthine in laboratory settings?

Answer:

- Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) using iterative factorial design to maximize yield .

- Characterization : Employ a combination of spectroscopic techniques (NMR, IR, mass spectrometry) and crystallography for structural elucidation. Cross-validate results with computational simulations (e.g., DFT) to confirm bond configurations .

Basic: How can researchers ensure reproducibility in Manthine-related experiments?

Answer:

- Documentation : Provide detailed protocols for reagents, equipment specifications, and environmental conditions (e.g., humidity, temperature) .

- Controls : Include positive/negative controls and replicate experiments to account for variability. Use standardized reference materials for calibration .

Advanced: What strategies resolve contradictions in Manthine’s reported bioactivity across independent studies?

Answer:

- Meta-analysis : Aggregate datasets from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables .

- Controlled Replication : Replicate experiments under identical conditions, isolating variables like solvent purity or cell line viability .

Basic: How should researchers design dose-response experiments for Manthine’s pharmacological effects?

Answer:

- Range-Finding : Conduct pilot studies to establish non-toxic and sub-therapeutic ranges.

- Statistical Models : Use sigmoidal dose-response curves (e.g., Hill equation) and nonlinear regression to calculate EC50/IC50 values .

Advanced: What methodologies validate Manthine’s stability under varying physicochemical conditions?

Answer:

- Accelerated Stability Testing : Expose Manthine to stress conditions (pH, light, heat) and monitor degradation via HPLC-UV or LC-MS. Apply Arrhenius kinetics to predict shelf life .

- Longitudinal Studies : Track stability in real-time under controlled storage conditions .

Basic: How can researchers address sampling bias in Manthine’s in vivo studies?

Answer:

- Randomization : Assign subjects to treatment/control groups using stratified or block randomization.

- Power Analysis : Predefine sample size to ensure statistical significance (α=0.05, β=0.2) using tools like G*Power .

Advanced: What frameworks guide hypothesis formulation for Manthine’s mechanism of action?

Answer:

- PICO/FINER Criteria : Define Population (e.g., cell type), Intervention (Manthine dosage), Comparison (control), Outcome (molecular target). Ensure hypotheses are Feasible, Novel, and Ethical .

- Pathway Analysis : Integrate omics data (transcriptomics, proteomics) with bioinformatics tools (e.g., KEGG, STRING) to map interactions .

Basic: What statistical approaches are appropriate for analyzing Manthine’s cytotoxicity data?

Answer:

- Parametric Tests : Use ANOVA with post-hoc corrections (e.g., Tukey HSD) for normally distributed data.

- Non-Parametric Alternatives : Apply Kruskal-Wallis tests for skewed distributions. Report effect sizes (Cohen’s d) and confidence intervals .

Advanced: How can cross-disciplinary approaches enhance Manthine’s research outcomes?

Answer:

- Hybrid Methods : Combine in silico docking studies (molecular dynamics) with wet-lab validation (surface plasmon resonance) to identify binding affinities .

- Interdisciplinary Teams : Collaborate with computational chemists and pharmacologists to address gaps in mechanistic understanding .

Basic: What ethical considerations apply to Manthine studies involving animal models?

Answer:

- 3Rs Principle : Ensure Replacement (alternative models), Reduction (minimal sample size), and Refinement (pain mitigation). Obtain ethics committee approval and follow ARRIVE guidelines .

Advanced: How do researchers mitigate batch-to-batch variability in Manthine synthesis?

Answer:

- Quality Control : Implement HPLC purity checks and LC-MS profiling for each batch.

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., in-line spectroscopy) to adjust synthesis parameters dynamically .

Basic: What steps ensure robust literature reviews for Manthine-related hypotheses?

Answer:

- Systematic Reviews : Use PRISMA guidelines to screen databases (PubMed, Scopus) and assess study quality via GRADE criteria .

- Gap Analysis : Identify understudied areas (e.g., Manthine’s pharmacokinetics in non-mammalian models) .

Advanced: How can contradictory findings in Manthine’s antioxidant vs. pro-oxidant effects be reconciled?

Answer:

- Contextual Analysis : Evaluate experimental conditions (e.g., redox environment, cell type).

- Redox Profiling : Measure ROS levels via fluorescent probes (DCFDA) under varying oxygen tensions .

Basic: What validation criteria apply to Manthine’s analytical assays?

Answer:

- ICH Guidelines : Validate specificity, accuracy, precision, linearity, and robustness for HPLC/LC-MS methods .

- Cross-Lab Collaboration : Share samples with independent labs for inter-laboratory validation .

Advanced: How can researchers model Manthine’s environmental impact using computational tools?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.